Cas no 858643-92-2 (Tert-butyl 3-acetylpiperidine-1-carboxylate)

Tert-butyl 3-acetylpiperidine-1-carboxylate structure
858643-92-2 structure
Tert-butyl 3-acetylpiperidine-1-carboxylate
858643-92-2
C12H21NO3
227.300043821335
MFCD09953372
823106
25260002

Tert-butyl 3-acetylpiperidine-1-carboxylate Properties

Names and Identifiers

    • tert-Butyl 3-acetylpiperidine-1-carboxylate
    • 1-Boc-3-acetylpiperidine
    • 3-Acetyl-piperidine-1-carboxylic acid tert-butyl ester
    • 1-Boc-3-acetyl-piperidine
    • 1-Piperidinecarboxylic acid, 3-acetyl-, 1,1-dimethylethyl ester
    • 3-acetyl-1-piperidinecarboxylic acid tert-butyl ester
    • 1-N-BOC-3-ACETYLPIPERIDINE
    • PubChem17598
    • (S)-tert-Butyl 3-acetylpiperidine-1-carboxylate
    • IIDISJMZFQAYKG-UHFFFAOYSA-N
    • WT1069
    • RW3787
    • RW3106
    • 3375AC
    • WT819
    • 1,1-Dimethylethyl 3-acetyl-1-piperidinecarboxylate (ACI)
    • F8880-1052
    • 1,1-Dimethylethyl 3-acetyl-1-piperidinecarboxylate
    • Z7CTF2TKY3
    • MFCD09953372
    • tert-butyl3-acetylpiperidine-1-carboxylate
    • AC-28241
    • DTXSID00649514
    • SB11890
    • EN300-59581
    • (S)-1-(1-Boc-3-piperidyl)ethanone
    • 858643-92-2
    • SCHEMBL2728409
    • AKOS004910645
    • Butyl 3-acetylpiperidine-1-carboxylate
    • DB-083269
    • DS-16339
    • SY343727
    • CS-W000697
    • SY123562
    • MFCD22682510
    • AB55331
    • SB11891
    • +Expand
    • MFCD09953372
    • IIDISJMZFQAYKG-UHFFFAOYSA-N
    • 1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
    • O=C(N1CC(C(C)=O)CCC1)OC(C)(C)C

Computed Properties

  • 227.15214353g/mol
  • 0
  • 3
  • 3
  • 227.15214353g/mol
  • 16
  • 281
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1.3
  • 46.6

Experimental Properties

  • 1.052

Tert-butyl 3-acetylpiperidine-1-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G3JY-100mg
3-Acetyl-piperidine-1-carboxylic acid tert-butyl ester
858643-92-2 95%
100mg
$8.00 2024-04-21
A2B Chem LLC
AH50302-100mg
tert-Butyl 3-Acetylpiperidine-1-carboxylate
858643-92-2 95%
100mg
$7.00 2024-04-19
abcr
AB448538-1 g
tert-Butyl 3-acetylpiperidine-1-carboxylate, 95%; .
858643-92-2 95%
1g
€153.50 2023-04-22
Advanced ChemBlocks
M22653-1G
1-Boc-3-acetyl-piperidine
858643-92-2 97%
1G
$85 2023-04-13
Alichem
A129003604-5g
tert-Butyl 3-acetylpiperidine-1-carboxylate
858643-92-2 95%
5g
$315.00 2023-08-31
Apollo Scientific
OR909709-1g
1-Boc-3-acetyl-piperidine
858643-92-2 97%
1g
£41.00 2023-09-02
Chemenu
CM180494-1g
1-Boc-3-acetylpiperidine
858643-92-2 95%
1g
$102 2021-08-05
Crysdot LLC
CD11043216-5g
tert-Butyl 3-acetylpiperidine-1-carboxylate
858643-92-2 95+%
5g
$250 2024-07-19
eNovation Chemicals LLC
D608694-5G
tert-butyl 3-acetylpiperidine-1-carboxylate
858643-92-2 97%
5G
$210 2022-09-05
Fluorochem
216343-250mg
tert-Butyl 3-acetylpiperidine-1-carboxylate
858643-92-2 95%
250mg
£30.00 2022-03-01

Tert-butyl 3-acetylpiperidine-1-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  6 h, -30 °C → rt
Reference
Synthesis of oxazolidin-2-one derivatives
Mishra, Sanjeev; et al, Journal Chemtracks, 2012, 14(1), 271-274

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi
Koovits, Paul J.; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(1),

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: tert-Butyl methyl ether ;  -10 °C - rt
Reference
Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists
Dounay, Amy B.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(4), 1159-1163

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide ,  N,O-Dimethylhydroxylamine hydrochloride ,  Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C; 0.5 h, 0 °C; 0 °C → rt; 4 h, rt
1.2 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.3 Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
Microwave-Assisted Synthesis of Novel (5-Nitropyridin-2-yl)alkyl and (5-Nitropyridin-3-yl)alkyl Carbamates
Henry, Christophe; et al, Journal of Organic Chemistry, 2009, 74(5), 1932-1938

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  3 °C - rt
2.1 Solvents: tert-Butyl methyl ether ;  -10 °C - rt
Reference
Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists
Dounay, Amy B.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(4), 1159-1163

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi
Koovits, Paul J.; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(1),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Dichloromethane ;  3 h, 0 °C → rt
2.1 Solvents: Tetrahydrofuran ;  6 h, -30 °C → rt
Reference
Synthesis of oxazolidin-2-one derivatives
Mishra, Sanjeev; et al, Journal Chemtracks, 2012, 14(1), 271-274

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 °C - rt
2.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  3 °C - rt
3.1 Solvents: tert-Butyl methyl ether ;  -10 °C - rt
Reference
Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists
Dounay, Amy B.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(4), 1159-1163

Tert-butyl 3-acetylpiperidine-1-carboxylate Raw materials

Tert-butyl 3-acetylpiperidine-1-carboxylate Preparation Products

Tert-butyl 3-acetylpiperidine-1-carboxylate Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:858643-92-2)
ZHAO JING LI
17558870519
sales02@chemsoon.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:858643-92-2)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:858643-92-2)
A LA DING
anhua.mao@aladdin-e.com

Tert-butyl 3-acetylpiperidine-1-carboxylate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:858643-92-2)Tert-butyl 3-acetylpiperidine-1-carboxylate
A841469
99%
25g
187.0